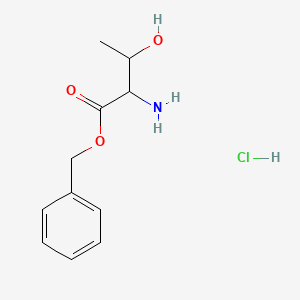

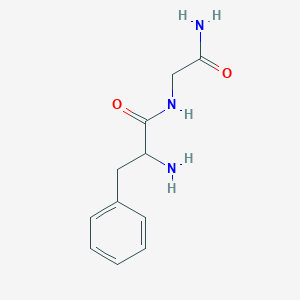

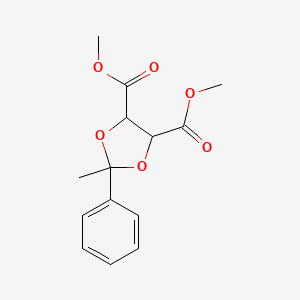

![molecular formula C18H34CaO20 B13386251 Calcium; 2,3,4,5,6-pentahydroxyhexanoate; 2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-hexanoate; hydrate](/img/structure/B13386251.png)

Calcium; 2,3,4,5,6-pentahydroxyhexanoate; 2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-hexanoate; hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Calcium glubionate: is a calcium salt used as a mineral supplement to prevent or treat low blood calcium levels in individuals who do not get enough calcium from their diets . It is indicated for the treatment of conditions such as hypocalcemia, hyperkalemia, lead poisoning, and as an adjunct in the treatment of exudative skin conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Calcium glubionate is synthesized by reacting calcium carbonate with gluconic acid and lactobionic acid. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired calcium salt.

Industrial Production Methods: In industrial settings, calcium glubionate is produced by combining calcium carbonate with gluconic acid and lactobionic acid in large reactors. The mixture is then subjected to filtration and purification processes to obtain the final product in a pure form suitable for pharmaceutical use .

Análisis De Reacciones Químicas

Types of Reactions: Calcium glubionate primarily undergoes complexation reactions due to the presence of calcium ions. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions.

Common Reagents and Conditions: The common reagents involved in the synthesis of calcium glubionate include calcium carbonate, gluconic acid, and lactobionic acid. The reaction conditions involve maintaining an aqueous medium with controlled temperature and pH.

Major Products Formed: The major product formed from the reaction is calcium glubionate itself, which is a stable complex of calcium ions with gluconate and lactobionate anions .

Aplicaciones Científicas De Investigación

Chemistry: Calcium glubionate is used in research to study calcium ion interactions and complexation behavior. It serves as a model compound for understanding calcium binding in various chemical systems.

Biology: In biological research, calcium glubionate is used to investigate calcium metabolism and its role in cellular processes. It is also employed in studies related to calcium signaling pathways and their regulation.

Medicine: Medically, calcium glubionate is used to treat conditions caused by low calcium levels, such as osteoporosis, osteomalacia, hypoparathyroidism, and latent tetany. It is also used as an adjunct therapy in the treatment of hyperkalemia and lead poisoning .

Industry: In the industrial sector, calcium glubionate is used in the formulation of dietary supplements and pharmaceutical products aimed at addressing calcium deficiencies .

Mecanismo De Acción

Calcium glubionate exerts its effects by providing a source of calcium ions, which are essential for various physiological processes. Calcium ions play a crucial role in the transmission of nerve impulses, contraction of cardiac, skeletal, and smooth muscles, bone formation, and blood coagulation . The compound helps maintain cell membrane and capillary permeability, acting as an activator in the transmission of nerve impulses and muscle contraction .

Comparación Con Compuestos Similares

- Calcium gluconate

- Calcium lactate

- Calcium carbonate

- Calcium citrate

Comparison: Calcium glubionate is unique in its combination of gluconate and lactobionate anions, which enhances its solubility and bioavailability compared to other calcium salts. Unlike calcium carbonate, which requires an acidic environment for absorption, calcium glubionate can be absorbed more readily in the gastrointestinal tract. This makes it a preferred choice for individuals with low stomach acid levels .

Propiedades

IUPAC Name |

calcium;2,3,4,5,6-pentahydroxyhexanoate;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O12.C6H12O7.Ca.H2O/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;7-1-2(8)3(9)4(10)5(11)6(12)13;;/h3-10,12-20H,1-2H2,(H,21,22);2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRXSXDSNLJCRS-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Ca+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34CaO20 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

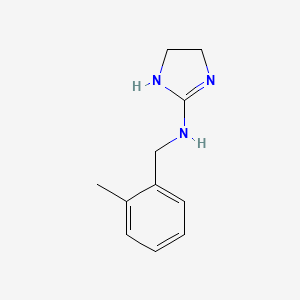

![(2S,3R,4R,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxy-3-methyloxolan-3-ol](/img/structure/B13386173.png)

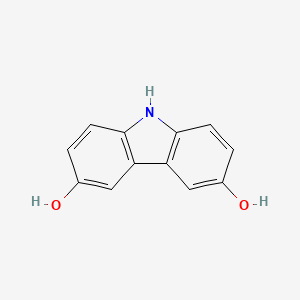

![disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate](/img/structure/B13386197.png)

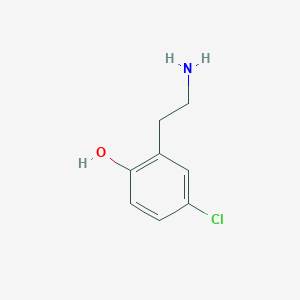

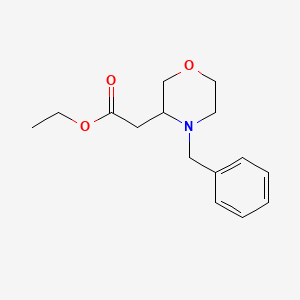

![Pyrazolo[1,5-a]pyrazine-2,3,5(4H)-tricarboxylic acid, 6,7-dihydro-, 3-methyl 5-[(4-nitrophenyl)methyl] ester](/img/structure/B13386234.png)

![4-[3-(6-Methoxy-4-quinolinyl)-3-oxopropyl]-1-[3-(2,3,5-trifluorophenyl)-2-propyn-1-yl]-3-piperidinecarboxylic acid](/img/structure/B13386270.png)